1,3-Bis(diphenylphosphino)propane
Overview
Description
1,3-Bis(diphenylphosphino)propane is an organophosphorus compound with the chemical formula C₂₇H₂₆P₂. It is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide . This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Mechanism of Action
Target of Action
1,3-Bis(diphenylphosphino)propane (dppp) is an organophosphorus compound that primarily targets transition metals in coordination chemistry . It is used as a bidentate ligand, meaning it can bind to a central metal atom at two points . This ability to coordinate well with metals, either in a monodentate or bidentate manner, makes it a valuable tool in the development of biologically active metal coordination complexes .
Mode of Action
The mode of action of dppp involves its interaction with its targets, the transition metals. As a bidentate ligand, it forms a six-membered C3P2M chelate ring with a natural bite angle of 91° . This interaction results in the formation of various metal complexes, such as the complex dichloro(this compound)nickel, which is prepared by combining equimolar portions of the ligand and nickel (II) chloride hexahydrate .
Biochemical Pathways
The biochemical pathways affected by dppp are primarily related to its role in transition metal-catalyzed cross-coupling reactions . These include Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are crucial in the formation of carbon-carbon bonds, which are fundamental in organic chemistry and the synthesis of many biologically active compounds .
Pharmacokinetics
It is known that dppp is a white solid that is soluble in organic solvents .
Result of Action
The result of dppp’s action is the formation of various metal complexes that can act as catalysts for important chemical reactions . For example, the complex dichloro(this compound)nickel serves as a catalyst for the Kumada coupling reaction . Additionally, dppp is used as a ligand for palladium (II) catalysts to co-polymerize carbon monoxide and ethylene to give polyketones .
Action Environment
The action of dppp can be influenced by environmental factors. For instance, it is slightly air-sensitive, degrading in air to the phosphine oxide . Therefore, it should be stored under dry, inert conditions to avoid oxidation and hydrolysis . The temperature and solvent can also affect the efficiency of the reactions catalyzed by the metal complexes formed by dppp .
Biochemical Analysis
Biochemical Properties
1,3-Bis(diphenylphosphino)propane plays a significant role in biochemical reactions, particularly in coordination chemistry and catalysis. It serves as a bidentate ligand, forming complexes with various transition metals such as nickel and palladium . These metal complexes are crucial in catalyzing reactions like the Kumada coupling reaction and the co-polymerization of carbon monoxide and ethylene . The interactions between this compound and these metals involve the formation of six-membered C₃P₂M chelate rings, which enhance the stability and reactivity of the metal complexes .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its metal complexes. For instance, the complex formed with gold (I) exhibits cytotoxic activity against mouse leukemia cells in vitro . This suggests that this compound can influence cell function by interacting with cellular components and potentially disrupting cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a ligand. It binds to metal ions, forming stable complexes that can act as catalysts in various biochemical reactions . These complexes can either inhibit or activate enzymes, depending on the nature of the metal and the reaction conditions . The binding interactions between this compound and metal ions are critical for the catalytic activity and specificity of these complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is slightly air-sensitive and can degrade to phosphine oxide when exposed to air . Over time, this degradation can affect the efficacy of the compound in catalysis and other biochemical applications . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function and stability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound and its metal complexes may exhibit beneficial catalytic activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of cellular processes . It is crucial to determine the threshold levels for safe and effective use of this compound in biochemical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in metal-catalyzed reactions . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . Understanding these interactions is essential for optimizing the use of this compound in biochemical and industrial applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The transport and distribution mechanisms are critical for ensuring the effective delivery and utilization of this compound in biochemical processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, particularly in catalysis and coordination chemistry . Understanding the subcellular distribution of this compound is essential for optimizing its use in various biochemical applications .
Preparation Methods
1,3-Bis(diphenylphosphino)propane can be synthesized through several methods:
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Reaction of Lithium Diphenylphosphide and 1,3-Dichloropropane: : This method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane to produce this compound and lithium chloride as a byproduct . [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]
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Metal-Halogen Exchange and Metathesis: : This method involves a series of reactions starting with the reaction of 1,3-dibromopropane with tert-butyllithium, followed by the reaction with phosphorus trichloride and finally with phenyl lithium . [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
Chemical Reactions Analysis
1,3-Bis(diphenylphosphino)propane undergoes various types of reactions, primarily in coordination chemistry:
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Coordination Chemistry: : It acts as a bidentate ligand forming complexes with metals. For example, it forms a complex with nickel(II) chloride to produce dichloro(this compound)nickel, which is used as a catalyst for the Kumada coupling reaction . [ \text{NiCl}_2 + \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 \rightarrow \text{NiCl}_2(\text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2) ]
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Palladium-Catalyzed Reactions: : It is used as a ligand for palladium(II) catalysts in reactions such as the Heck reaction, Suzuki-Miyaura coupling, and Sonogashira coupling .
Scientific Research Applications
1,3-Bis(diphenylphosphino)propane has a wide range of applications in scientific research:
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Chemistry: : It is extensively used as a ligand in coordination chemistry and homogeneous catalysis. It forms complexes with various metals, which are used as catalysts in cross-coupling reactions such as the Kumada, Suzuki-Miyaura, and Sonogashira couplings .
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Biology and Medicine: : It is used in the development of biologically active metal coordination complexes.
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Industry: : It is employed in industrial processes for the co-polymerization of carbon monoxide and ethylene to produce polyketones .
Comparison with Similar Compounds
1,3-Bis(diphenylphosphino)propane can be compared with other similar diphosphine ligands:
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1,2-Bis(diphenylphosphino)ethane (dppe): : This compound has a shorter carbon chain between the phosphorus atoms, which affects its bite angle and coordination properties .
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1,4-Bis(diphenylphosphino)butane (dppb): : This compound has a longer carbon chain, which also influences its coordination behavior and the stability of the complexes it forms .
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1,2-Bis(dicyclohexylphosphino)ethane (dcpe): : This compound has bulkier substituents on the phosphorus atoms, which can affect the steric properties of the complexes it forms .
This compound is unique due to its specific bite angle and the stability of the complexes it forms, making it particularly useful in certain catalytic applications .
Properties
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEYOSJUKRVCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064464 | |
Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |
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Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6737-42-4 | |
Record name | 1,3-Bis(diphenylphosphino)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6737-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Bis(diphenylphosphino)propane | |
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Record name | 1,3-Bis(diphenylphosphino)propane | |
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Record name | Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Phosphine, 1,3-propanediylbis[diphenyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,3-diylbis(diphenylphosphine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.084 | |
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Record name | 1,3-BIS(DIPHENYLPHOSPHINO)PROPANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44R56E2C68 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 1,3-bis(diphenylphosphino)propane (dppp) is C27H26P2, and its molecular weight is 412.42 g/mol. []
A: Common spectroscopic techniques used for characterizing dppp and its complexes include Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 31P NMR), and mass spectrometry. [, , ] X-ray diffraction analysis is often employed to determine the crystal structures of dppp complexes. [, , , ]
A: dppp exhibits good solubility in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and acetonitrile. [, , ]
A: dppp is a versatile ligand commonly employed in transition metal catalysis. Palladium(II) complexes of dppp are highly active catalysts for the copolymerization of ethene and carbon monoxide, producing polyketones. [, ] dppp-based rhodium complexes are effective catalysts for the hydrogenation of various substrates, including benzylideneacetone and quinoline. [] They also show promise in the asymmetric synthesis of C2-symmetric axially chiral biaryls via diastereoselective double [2+2+2] cycloaddition reactions. []
ANone: While dppp is a versatile ligand, its limitations include sensitivity to oxidation and potential challenges in catalyst separation and recycling due to its homogeneous nature.
A: Introducing substituents on the dppp backbone or modifying the phenyl groups attached to the phosphorus atoms can significantly alter the steric and electronic properties of the ligand. This can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. For example, in silver(I) complexes, dppp can act as both a bridging and chelating ligand depending on the reaction stoichiometry and the nature of the other ligands present. []
A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structures and properties of dppp complexes, including their reactivity, absorption spectra, and emission properties. [, , , ] These computational studies provide valuable insights into the structure-activity relationships of dppp-based catalysts and materials.
A: Researchers have explored various approaches to improve the stability of dppp-based catalysts. One method involves incorporating dppp moieties into polymer supports, creating heterogeneous catalytic systems. This facilitates catalyst separation and recycling while potentially enhancing stability. [] Another strategy focuses on modifying the reaction conditions, such as solvent choice or additives, to minimize catalyst decomposition and maximize performance. [, ]
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